

An In-depth Technical Guide to the Chemical Properties of (+/-)-Homohistidine

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Compound of Interest

Compound Name: (+/-)-Homohistidine

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Foreword

(+/-)-Homohistidine, a homologue of the naturally occurring amino acid L-histidine, presents a unique scaffold for chemical exploration and therapeutic innovation. Its structural nuance—an additional methylene group in the side chain—subtly alters its chemical and biological disposition compared to its well-studied predecessor. This guide, intended for the discerning scientific audience, delves into the core chemical properties of racemic homohistidine. We will navigate its synthesis, stereochemical considerations, reactivity, and coordination chemistry, underpinned by field-proven insights and methodologies. This document serves as a foundational resource for researchers aiming to harness the potential of homohistidine in peptide synthesis, medicinal chemistry, and beyond.

Molecular Architecture and Physicochemical Profile

(+/-)-Homohistidine, systematically named 2-amino-4-(1H-imidazol-5-yl)butanoic acid, possesses the molecular formula $C_7H_{11}N_3O_2$ and a molecular weight of 169.18 g/mol [1]. The introduction of an additional methylene group into the side chain, separating the α -carbon from

the imidazole ring, distinguishes it from histidine. This seemingly minor modification has significant implications for its conformational flexibility and chemical behavior.

Table 1: Computed Physicochemical Properties of (+/-)-Homohistidine

Property	Value	Reference
Molecular Weight	169.18 g/mol	
XLogP3-AA	-2.9	
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	4	
Exact Mass	169.085126602 Da	
Topological Polar Surface Area	92 Å ²	

Data sourced from the PubChem database for (+)-Homohistidine (CID 4153393).[1]

Synthesis of Racemic Homohistidine

The synthesis of racemic homohistidine can be achieved through various organic chemistry routes. One notable method commences from urocanic acid, a metabolite of histidine. This approach underscores the principle of leveraging existing biological scaffolds for the creation of novel structures.



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Figure 1: A generalized synthetic pathway for racemic homohistidine starting from urocanic acid.

Experimental Protocol: Synthesis of (+/-)-Homohistidine from Urocanic Acid

- **Step 1: Esterification of Urocanic Acid.** Urocanic acid is first converted to its ethyl ester by refluxing in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄). This protects the carboxylic acid and enhances the reactivity of the imidazole ring in the subsequent step.
- **Step 2: Michael Addition.** The ethyl urocanate then undergoes a Michael addition with a malonic ester derivative, such as diethyl acetamidomalonate, in the presence of a strong base like sodium ethoxide. This step is crucial for forming the carbon backbone of the homohistidine side chain.
- **Step 3: Hydrolysis and Decarboxylation.** The resulting adduct is subjected to acidic hydrolysis. This removes the protecting groups (acetyl and ethyl esters) and promotes decarboxylation of the malonic ester moiety, yielding the final racemic homohistidine product. Purification is typically achieved through recrystallization or ion-exchange chromatography.

The choice of diethyl acetamidomalonate is strategic; it provides the α -amino and α -carboxyl groups in a protected form, and the malonic ester structure facilitates the crucial carbon-carbon bond formation.

Stereochemistry

(+/-)-Homohistidine possesses a single stereocenter at the α -carbon, and therefore exists as a pair of enantiomers: (S)-homohistidine (L-homohistidine) and (R)-homohistidine (D-homohistidine). The racemic mixture denotes an equal proportion of these two enantiomers. The separation of these enantiomers, if required for specific biological or pharmaceutical applications, can be accomplished through chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.

Acid-Base Properties and pKa Values

The acid-base behavior of homohistidine is dictated by its three ionizable groups: the α -carboxyl group, the α -amino group, and the imidazole side chain. The pKa values of these groups determine the net charge of the molecule at a given pH. While experimentally determined pKa values for homohistidine are not readily available in the literature, we can infer them by comparison with histidine and by considering the electronic effect of the additional methylene group.

Table 2: Comparison of Approximate pKa Values of Histidine and Estimated pKa Values for Homohistidine

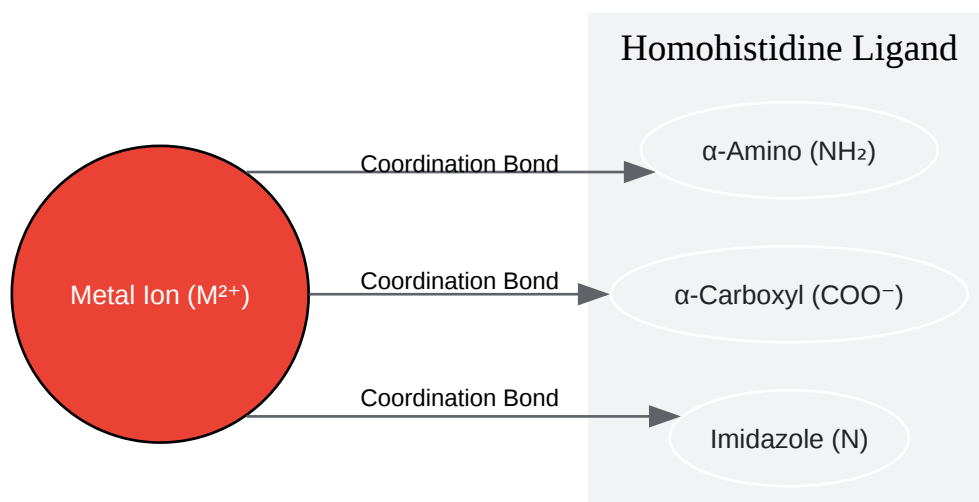
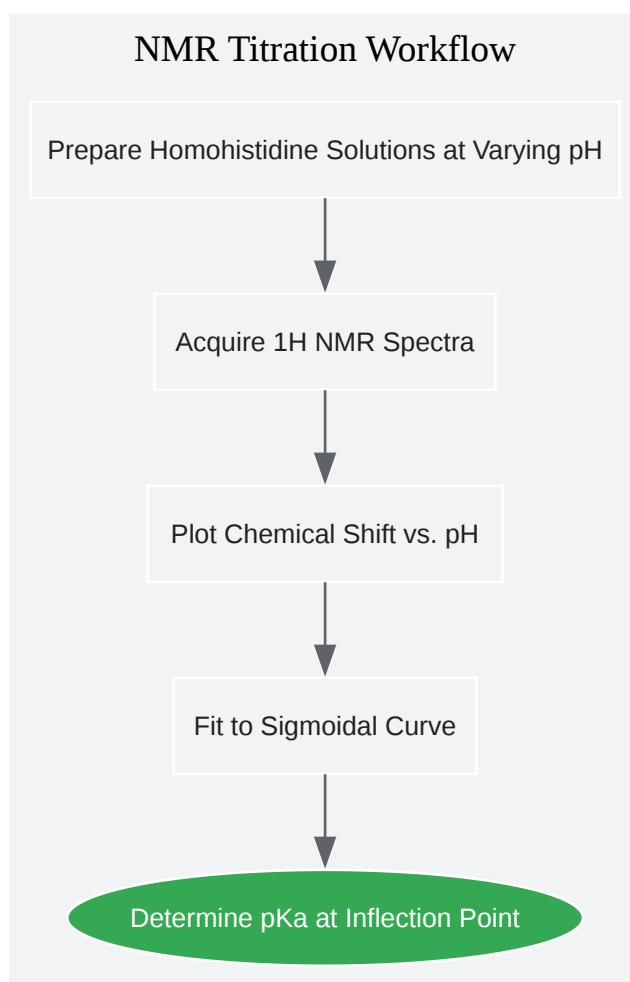
Ionizable Group	Histidine pKa	Estimated Homohistidine pKa
α -Carboxyl (pKa ₁)	~1.8-2.2	~2.0-2.4
Imidazole (pKa ₂)	~6.0	~6.2-6.5
α -Amino (pKa ₃)	~9.2-9.7	~9.4-9.9

The additional methylene group in homohistidine is electron-donating, which is expected to slightly increase the basicity (and thus the pKa) of both the imidazole nitrogen and the α -amino group compared to histidine. Conversely, it would slightly decrease the acidity of the α -carboxyl group.

Experimental Protocol: Determination of pKa Values by NMR Spectroscopy

A robust method for the experimental determination of pKa values involves ¹H NMR titration^[1].

- **Sample Preparation:** Prepare a series of solutions of **(+/-)-homohistidine** at a constant concentration in D₂O across a wide pH range (e.g., pH 1 to 11).
- **NMR Data Acquisition:** Acquire ¹H NMR spectra for each sample.
- **Data Analysis:** Monitor the chemical shifts of the protons on the imidazole ring (C2-H and C4-H) as a function of pH. The chemical shifts of these protons are sensitive to the protonation state of the imidazole ring.
- **pKa Calculation:** Plot the chemical shifts versus pH. The data for the imidazole protons will follow a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the imidazole group. A similar analysis of the α -proton can be used to determine the pKa of the α -amino group.



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Figure 3: Schematic of a tridentate coordination complex of a metal ion with homohistidine.

The stability of these metal complexes can be quantified by their stability constants (or formation constants). While specific stability constants for homohistidine complexes are not widely reported, the principles of coordination chemistry suggest that the Irving-Williams series would likely be followed for divalent metal ions.

Biological Activity and Drug Development Potential

While research into the specific biological roles of homohistidine is less extensive than for histidine, its structural similarity suggests potential involvement in various biological processes. One study investigated homohistidine as a potential inhibitor of histidine decarboxylase, an enzyme responsible for converting histidine to histamine. In this particular study, homohistidine did not exhibit inhibitory activity at the tested concentration.[2]

However, the unique properties of the homohistidine scaffold make it an attractive candidate for incorporation into peptidomimetics and other drug discovery programs. The altered spacing and flexibility of the imidazole side chain could lead to novel binding interactions with therapeutic targets. For instance, modified L-histidine residues have been incorporated into peptidomimetics with potent antifungal activity.[3] The development of homohistidine derivatives could therefore open new avenues for therapeutic intervention.

Spectroscopic Characterization

A comprehensive understanding of the chemical properties of **(+/-)-homohistidine** relies on its thorough spectroscopic characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the structure of synthesized homohistidine. The chemical shifts of the protons and carbons in the imidazole ring are particularly informative and are sensitive to the protonation state and local chemical environment.[4][5]
- Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and for fragmentation analysis to confirm the structure. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in homohistidine, such as the carboxyl, amino, and imidazole groups.

Conclusion

(+/-)-Homohistidine represents a compelling molecular entity for chemical and pharmaceutical research. Its unique structural features, stemming from the additional methylene group in its side chain, differentiate it from histidine and offer opportunities for the design of novel molecules with tailored properties. This guide has provided a comprehensive overview of its fundamental chemical properties, from synthesis to potential applications. Further experimental investigation into its pKa values, the stability of its metal complexes, and the biological activities of its individual enantiomers will undoubtedly unlock its full potential in the fields of drug discovery and materials science.

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